molecular formula C15H20N4O2 B7358723 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide

Cat. No. B7358723
M. Wt: 288.34 g/mol
InChI Key: SSGWIPKCAQIJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is also known as LJI308 and has been studied for its potential use in cancer treatment and as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide involves the inhibition of a specific enzyme called cyclin-dependent kinase 4/6 (CDK4/6). This enzyme is involved in the regulation of cell cycle progression, and its inhibition by LJI308 leads to the arrest of cancer cells in the G1 phase of the cell cycle. This, in turn, leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to have a high degree of selectivity towards CDK4/6, which minimizes its off-target effects. Additionally, it has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life, which makes it a promising candidate for further clinical development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide in lab experiments include its high degree of selectivity towards CDK4/6, its good pharmacokinetic properties, and its potential use in cancer treatment. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Development of new formulations or delivery methods to improve the solubility and bioavailability of the compound.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Exploration of the mechanisms underlying the selectivity of this compound towards CDK4/6, which could lead to the development of new and more effective cancer therapies.
In conclusion, this compound is a promising compound that has the potential to be used in various fields of research, particularly in the treatment of cancer. Its high degree of selectivity towards CDK4/6, good pharmacokinetic properties, and potential use in combination with other cancer therapies make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound involves the reaction of 1-(1H-indazol-6-ylmethyl)piperidine-3,4-diol with acetic anhydride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for further research.

properties

IUPAC Name

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-14(20)7-15(21)4-1-5-19(10-15)9-11-2-3-12-8-17-18-13(12)6-11/h2-3,6,8,21H,1,4-5,7,9-10H2,(H2,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGWIPKCAQIJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)C=NN3)(CC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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